Epoxycholesterol
Overview
Description
5α,6α-epoxy Cholestanol is an oxysterol and a metabolite of cholesterol produced by oxidation. 5α,6α-epoxy Cholestanol accumulates in MCF-7 breast cancer cells in a reactive oxygen species-dependent manner following tamoxifen and PBPE application and induces triacylglycerol biosynthesis by binding to liver x receptor β (LXRβ). 5α,6α-epoxy Cholestanol levels are increased in rat aorta and mesenteric artery following orchidectomy, an effect that can be prevented by a DHA-supplemented diet. Levels are also increased in post-mortem frontal and occipital cortex of patients with Alzheimer’s disease.
5α ,6α -epoxycholestanol (5α ,6α -EC) is generated by cholesterol epoxidation and is a diastereoisomer of 5β ,6β -epoxycholestanol (5β ,6β -EC).
5,6alpha-epoxy-5alpha-cholestan-3beta-ol is a 3beta-hydroxy steroid, an oxysterol and an epoxy steroid. It derives from a hydride of a 5alpha-cholestane.
Mechanism of Action
Target of Action
The primary target of Cholesterol-5alpha,6alpha-epoxide, also known as Epoxycholesterol or Cholesterol alpha-oxide, is the Cholesterol-5,6-Epoxide Hydrolase (ChEH) . ChEH is an enzyme that is very selective for the cholesterol-5,6-epoxide diastereoisomers: cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide .
Mode of Action
Cholesterol-5alpha,6alpha-epoxide interacts with its target, ChEH, by undergoing a hydration reaction . This reaction is catalyzed by ChEH, which leads to the stereoselective conversion of cholesterol-5alpha,6alpha-epoxide into cholestane-3beta,5alpha,6beta-triol (CT) .
Biochemical Pathways
The hydration of cholesterol-5alpha,6alpha-epoxide by ChEH is a key step in a new metabolic branch on the cholesterol pathway . This pathway is centered on cholesterol-5alpha,6alpha-epoxide and leads to the production of bioactive compounds such as dendrogenins .
Result of Action
The hydration of cholesterol-5alpha,6alpha-epoxide into CT has several biological effects. These include protein prenylation, apoptosis, modulation of sphingolipid metabolism, and platelet aggregation . Additionally, the oxysterols produced from cholesterol-5alpha,6alpha-epoxide are non-genomic regulators of cholesterol homeostasis .
Action Environment
The action of Cholesterol-5alpha,6alpha-epoxide is influenced by various environmental factors. For instance, the presence of reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes can lead to the production of cholesterol-5alpha,6alpha-epoxide from cholesterol . .
Biochemical Analysis
Biochemical Properties
Cholesterol-5alpha,6alpha-epoxide interacts with several enzymes and proteins. It is very selective for the cholesterol-5,6-epoxide diastereoisomers: cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide and catalyzes their stereoselective hydration into cholestane-3beta,5alpha,6beta-triol . This interaction is facilitated by the cholesterol-5,6-epoxide hydrolase (ChEH), an enzyme that transforms epoxide containing lipids by the addition of water to give a trans-diol .
Cellular Effects
Cholesterol-5alpha,6alpha-epoxide has been linked to several pathologies including cancers and neurodegenerative diseases . It can influence cell function by modulating sphingolipid metabolism and platelet aggregation .
Molecular Mechanism
The molecular mechanism of Cholesterol-5alpha,6alpha-epoxide involves its conversion into cholestane-3beta,5alpha,6beta-triol by the action of ChEH . This conversion can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and prone to hydration by the ChEH .
Metabolic Pathways
Cholesterol-5alpha,6alpha-epoxide is involved in the cholesterol pathway . It can be produced from cholesterol by several mechanisms including reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes .
Subcellular Localization
Cholesterol-5alpha,6alpha-epoxide is an intracellular membranous enzyme localized mainly on the endoplasmic reticulum of cells . Its activity or function can be influenced by its subcellular localization .
Biological Activity
Epoxycholesterol, particularly 5α,6α-epoxycholesterol (ECh), is a significant oxidized cholesterol derivative with notable biological activities. This article reviews its effects on lipid metabolism, inflammation, and potential implications in atherogenesis, drawing from diverse research studies and findings.
Overview of this compound
This compound is formed through the oxidation of cholesterol and is part of a larger class of compounds known as oxysterols. These compounds have been implicated in various biological processes, including the regulation of lipid metabolism and inflammatory responses. The specific structure of this compound allows it to interact with various cellular receptors, influencing gene expression and cellular signaling pathways.
1. Impact on Lipid Metabolism
This compound has been shown to affect lipid profiles in experimental models. A study involving rats fed a low-cholesterol diet supplemented with this compound demonstrated that while serum total cholesterol levels remained unchanged, triglyceride concentrations significantly increased in the ECh group compared to controls. Additionally, serum phospholipid levels were notably lower in the ECh group (Table 1) .
Parameter | ECh Group (Mean ± SD) | Control Group (Mean ± SD) | p-value |
---|---|---|---|
Serum Total Cholesterol (mg/dL) | No significant change | No significant change | NS |
Serum Triglycerides (mg/dL) | Higher | Lower | <0.05 |
Serum Phospholipids (mg/dL) | Lower | Higher | <0.05 |
2. Inflammatory Response
The influence of this compound on inflammatory cytokines has been extensively studied. In the same rat model, significant increases in pro-inflammatory cytokines such as TNF-α and IL-6 were observed in the ECh group compared to controls (Table 2). This suggests that this compound may promote an inflammatory state, potentially contributing to atherogenic processes .
Cytokine | ECh Group (pg/mL) | Control Group (pg/mL) | p-value |
---|---|---|---|
TNF-α | 43.3 ± 10.6 | 22.8 ± 5 | <0.001 |
IL-1β | 4.9 ± 2.7 | 1.1 ± 1.4 | <0.001 |
IL-6 | 40.4 ± 9.5 | 20.5 ± 6.1 | <0.001 |
3. Atherogenic Potential
Research indicates that this compound may have atherogenic effects due to its ability to modulate lipid metabolism and induce inflammation. While some studies present contradictory findings regarding its role in atherosclerosis development, most confirm its potential to exacerbate lipid disorders and promote oxidative stress .
This compound acts primarily through its interaction with liver X receptors (LXRs), which are crucial for regulating cholesterol homeostasis and lipid metabolism. It has been identified as an endogenous ligand for LXRs, influencing gene expression related to lipid synthesis and uptake . Additionally, the compound's ability to induce oxidative stress may further complicate its biological effects.
Case Studies
A notable case study involved analyzing the effects of dietary this compound on serum lipids and inflammatory markers in mice models over several weeks. The study found that prolonged exposure led to significant increases in serum triglycerides and inflammatory cytokines, reinforcing the hypothesis that this compound contributes to metabolic dysregulation and inflammation .
Properties
IUPAC Name |
2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYIJAGAEJZDBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-59-6 | |
Record name | NSC148940 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
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